alpha-Isowighteone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

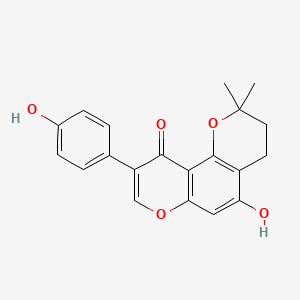

Alpha-Isowighteone is a natural prenylated flavonoid derivative, specifically a type of isoflavone. It is known for its antibacterial, antioxidant, and anti-inflammatory properties. This compound is found in various plants, including the pigeon pea (Cajanus cajan) and the Galapagos old tobacco tree .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Isowighteone can be synthesized through the transformation of hairy root cultures of pigeon pea using Agrobacterium rhizogenes. The cultures are co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance production . The compound is then purified from the culture medium using semi-preparative high-performance liquid chromatography (HPLC) and confirmed by tandem mass spectrometry .

Industrial Production Methods: Industrial production of this compound primarily involves plant extraction techniques. The compound is extracted from plants like the Galapagos old tobacco tree using heating and solvent extraction methods .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Isowighteone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Aplicaciones Científicas De Investigación

Alpha-Isowighteone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of prenylated flavonoids in various chemical reactions.

Biology: Investigated for its antibacterial and antioxidant properties, making it a potential candidate for developing new antimicrobial agents.

Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.

Mecanismo De Acción

Alpha-Isowighteone exerts its effects through several molecular pathways:

Antibacterial Action: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.

Antioxidant Action: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparación Con Compuestos Similares

Alpha-Isowighteone is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Isowighteone: Another prenylated isoflavone with similar antibacterial and antioxidant properties.

Vogelin B and Vogelin C: Prenylated flavonoids with notable antibacterial and antifungal activities.

Abyssinin II and Derrone: Isoflavones with significant anti-inflammatory and antimicrobial properties.

This compound stands out due to its higher yield in elicited hairy root cultures and its broad spectrum of biological activities .

Actividad Biológica

Alpha-Isowighteone, a prenylated isoflavonoid derived from the roots of Sophora flavescens, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's antibacterial, cytotoxic, and neuroprotective properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which enhances its biological activity compared to non-prenylated flavonoids. The prenyl group is believed to increase the hydrophobicity of the molecule, potentially facilitating better interaction with biological membranes.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study involving various prenylated isoflavonoids highlighted that the position of the prenyl group critically influences antibacterial potency. For instance, alpha-prenylation was shown to enhance activity against Listeria monocytogenes and Escherichia coli .

Minimum Inhibitory Concentrations (MIC)

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | E. coli |

| Beta-Isowighteone | 12.5 | L. monocytogenes |

| Control (non-prenylated) | >100 | Both |

The above table summarizes findings where this compound showed an MIC of 25 µg/mL against E. coli, indicating moderate antibacterial activity compared to its beta counterpart .

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing multiple prenylated flavonoids, this compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cytotoxicity Data

The cytotoxicity profile indicates that this compound can effectively inhibit cell proliferation in colorectal and lung cancer models, suggesting potential as an anticancer agent .

Neuroprotective Properties

Emerging research suggests that this compound may offer neuroprotective benefits. A study indicated that prenylated isoflavonoids could modulate neuroinflammatory pathways, potentially benefiting conditions like Alzheimer's disease.

- Reduction of Inflammation : this compound appears to downregulate pro-inflammatory cytokines.

- Neuronal Survival : It enhances neuronal survival in models of oxidative stress.

These mechanisms suggest that this compound could be a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

- Study on Antibacterial Activity : A comprehensive analysis using QSAR (Quantitative Structure-Activity Relationship) models revealed that structural modifications in prenylated isoflavonoids significantly affect their antibacterial efficacy. This compound was among the compounds tested, contributing to the understanding of structure-activity relationships in this class of compounds .

- Cytotoxicity Assessment : An experimental setup involving multiple human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : A recent investigation into the effects of this compound on neurogenesis found that it promotes neuronal health by modulating gene expression related to synaptic plasticity and inflammation .

Propiedades

IUPAC Name |

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGNQQLBHOTANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.